JBSNF-000028 free base

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

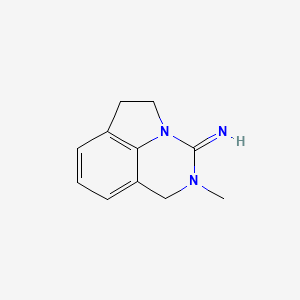

C11H13N3 |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine |

InChI |

InChI=1S/C11H13N3/c1-13-7-9-4-2-3-8-5-6-14(10(8)9)11(13)12/h2-4,12H,5-7H2,1H3 |

InChI 键 |

QHQIGFVXRSNTKN-UHFFFAOYSA-N |

规范 SMILES |

CN1CC2=CC=CC3=C2N(C1=N)CC3 |

产品来源 |

United States |

Foundational & Exploratory

JBSNF-000028 Free Base: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and energy homeostasis, and its dysregulation has been implicated in a range of metabolic disorders, including obesity and type 2 diabetes. JBSNF-000028 demonstrates high inhibitory activity against human, monkey, and mouse NNMT. Preclinical studies in diet-induced obese mouse models have shown that JBSNF-000028 improves glucose and lipid metabolism, leading to a reduction in body weight. Interestingly, some of the beneficial metabolic effects of JBSNF-000028 appear to be independent of its NNMT inhibitory activity, suggesting the involvement of a secondary mechanism of action. This document provides a comprehensive overview of the mechanism of action of JBSNF-000028, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: NNMT Inhibition

The primary mechanism of action of JBSNF-000028 is the inhibition of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] By inhibiting NNMT, JBSNF-000028 modulates the levels of key cellular metabolites, influencing downstream metabolic pathways.

The binding of JBSNF-000028 to NNMT has been elucidated through co-crystallization studies. The molecule binds within the nicotinamide pocket of the enzyme, below a hairpin structural motif, and is stabilized by interactions with key amino acid residues, including Tyr-204 and Leu-164.[1][2]

Signaling Pathway of NNMT Action and Inhibition by JBSNF-000028

Caption: Inhibition of the NNMT-catalyzed conversion of NAM and SAM to MNA and SAH by JBSNF-000028.

Quantitative Data

The inhibitory potency and cellular activity of JBSNF-000028 have been quantified through various in vitro assays.

| Parameter | Species | Value | Assay Type |

| IC50 | Human (hNNMT) | 0.033 µM | Enzymatic Assay (Fluorescence)[3][4] |

| Monkey (mkNNMT) | 0.19 µM | Enzymatic Assay (Fluorescence)[3][4] | |

| Mouse (mNNMT) | 0.21 µM | Enzymatic Assay (Fluorescence)[3][4] | |

| EC50 | Human | 2.5 µM | Cellular Assay (U2OS cells, MNA detection by LC/MS)[3] |

In Vivo Efficacy

In a diet-induced obesity (DIO) mouse model, oral administration of JBSNF-000028 (50 mg/kg, twice daily for 27 days) resulted in significant improvements in metabolic parameters.[3] The treatment led to a reduction in body weight and fed blood glucose levels.[3] Furthermore, JBSNF-000028 treatment decreased the levels of 1-methyl-nicotinamide (MNA) in visceral white adipose tissue (WAT) and the liver, confirming target engagement in vivo.[5]

Potential Secondary Mechanism of Action

Interestingly, studies in NNMT knockout mice with diet-induced obesity have revealed that JBSNF-000028 can still improve glucose tolerance.[1][5] This suggests that JBSNF-000028 may possess a secondary mechanism of action that contributes to its beneficial metabolic effects, independent of NNMT inhibition.[1][5] The precise nature of this secondary mechanism is yet to be fully elucidated.

Logical Relationship of Primary and Potential Secondary Mechanisms

Caption: JBSNF-000028 elicits metabolic benefits through both NNMT inhibition and a potential secondary mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document.

In Vitro NNMT Enzymatic Inhibition Assay (Fluorescence-based)

This protocol is a representative method for determining the in vitro inhibitory activity of JBSNF-000028 against NNMT.

Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

JBSNF-000028 free base

-

Nicotinamide (NAM)

-

S-adenosyl-L-methionine (SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Reagents for detection of MNA derivative fluorescence

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of JBSNF-000028 in the assay buffer.

-

In a 96-well microplate, add the NNMT enzyme and the various concentrations of JBSNF-000028.

-

Incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a mixture of NAM and SAM to each well.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the necessary reagents to derivatize MNA for fluorescent detection.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of JBSNF-000028 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NNMT Activity Assay (U2OS cells)

This protocol outlines the methodology for assessing the cellular activity of JBSNF-000028 in inhibiting endogenous NNMT in U2OS cells.

Materials:

-

U2OS cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Internal standard for MNA

-

Acetonitrile (B52724) for protein precipitation

-

LC/MS system

Procedure:

-

Seed U2OS cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of JBSNF-000028 for 24 hours.

-

After treatment, wash the cells with PBS and lyse them.

-

Add an internal standard to the cell lysates.

-

Precipitate the proteins by adding cold acetonitrile and centrifuge to pellet the debris.

-

Analyze the supernatant containing MNA by LC/MS.

-

Quantify the MNA levels relative to the internal standard.

-

Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 and determine the EC50 value.

Experimental Workflow for Cellular NNMT Activity Assay

Caption: Workflow for determining the cellular potency of JBSNF-000028 in inhibiting NNMT.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol provides a general framework for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.

Animal Model:

-

Male C57BL/6J mice are a commonly used strain for DIO studies.

Procedure:

-

Induction of Obesity:

-

House mice in a controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.

-

-

Compound Administration:

-

Randomize the obese mice into a vehicle control group and a JBSNF-000028 treatment group.

-

Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle orally (e.g., by gavage) twice daily for the duration of the study (e.g., 27 days).

-

-

Monitoring:

-

Monitor body weight and food intake regularly (e.g., weekly).

-

Measure fed blood glucose levels at specified intervals.

-

-

Terminal Procedures:

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

-

Collect blood and tissues (e.g., liver, adipose tissue) for biomarker analysis (e.g., MNA, lipids).

-

Selectivity Profile

JBSNF-000028 has been shown to be inactive against a broad panel of targets related to metabolism and safety, indicating a favorable selectivity profile.[1][3]

Conclusion

JBSNF-000028 is a potent and selective inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its primary mechanism of action is well-characterized, and the intriguing evidence for a secondary, NNMT-independent mechanism warrants further investigation. The data presented in this whitepaper support the continued development of JBSNF-000028 as a potential therapeutic agent for metabolic disorders.

References

- 1. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on Production of High Fat Diet Induced Obesity C57BL/6NCrjBgi Mice | Semantic Scholar [semanticscholar.org]

- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Glucose Tolerance Test in Mice [bio-protocol.org]

JBSNF-000028 Free Base: A Technical Guide to a Potent NNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JBSNF-000028 free base, a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). JBSNF-000028 has emerged as a significant research tool for investigating the role of NNMT in various metabolic disorders, including obesity and type 2 diabetes. This document consolidates key data on its biochemical activity, cellular effects, and in vivo efficacy, along with detailed experimental protocols and pathway diagrams to support further investigation and drug development efforts.

Core Compound Activity

JBSNF-000028 is a tricyclic small molecule that acts as a competitive inhibitor at the nicotinamide binding pocket of NNMT.[1][2] By blocking the enzymatic activity of NNMT, JBSNF-000028 prevents the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), a metabolite linked to various metabolic diseases.[1][2][3]

Quantitative Biological Data

The following tables summarize the key quantitative data for JBSNF-000028, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of JBSNF-000028

| Target | Species | Assay Type | IC50 (μM) |

| NNMT | Human | Fluorescence-based | 0.033[3][4] |

| NNMT | Human | LC-MS/MS | 0.13[3] |

| NNMT | Monkey | Fluorescence-based | 0.19[3][4] |

| NNMT | Mouse | Fluorescence-based | 0.21[3][4] |

Table 2: Cellular Activity of JBSNF-000028

| Cell Line | Assay | Endpoint | Result |

| U2OS | Cellular NNMT Activity | MNA Levels | EC50 = 2.5 μM (24h)[4] |

| HepG2 | Cytotoxicity | Cell Viability (CellTiter-Glo) | No cytotoxicity observed up to 100 μM (72h)[3] |

Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter | Treatment Group | Result |

| Body Weight | JBSNF-000028 (50 mg/kg, p.o., b.i.d., 27 days) | Significantly reduced[4] |

| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., b.i.d., 27 days) | Significantly reduced[4] |

| Glucose Tolerance (OGTT) | JBSNF-000028 (50 mg/kg, p.o., b.i.d., 4 weeks) | Improved[4] |

| Plasma Triglycerides | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |

| Plasma LDL Cholesterol | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |

| Liver Triglycerides | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |

| Liver Total Cholesterol | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |

| MNA Levels (Liver & Visceral WAT) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[1] |

Signaling Pathway and Mechanism of Action

JBSNF-000028 exerts its effects by directly inhibiting the NNMT enzyme. The diagram below illustrates the canonical NNMT signaling pathway and the point of inhibition by JBSNF-000028.

Caption: NNMT inhibition by JBSNF-000028.

Experimental Protocols

This section provides detailed methodologies for key experiments involving JBSNF-000028, based on published research.

In Vitro NNMT Enzymatic Assay (Fluorescence-based)

This protocol describes the determination of the in vitro inhibitory activity of JBSNF-000028 on recombinant NNMT.

Materials:

-

Recombinant human, monkey, or mouse NNMT

-

JBSNF-000028

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide (Nam)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Detection reagents for a fluorescence-based assay that measures a derivative of MNA.

-

Microplate reader

Procedure:

-

Prepare a serial dilution of JBSNF-000028 in the assay buffer.

-

In a microplate, add the NNMT enzyme and the JBSNF-000028 dilutions.

-

Incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.

-

Allow the reaction to proceed for 60 minutes at 37°C.

-

Stop the reaction according to the specific fluorescence assay kit instructions.

-

Measure the fluorescence of the MNA derivative.

-

Calculate the percent inhibition for each concentration of JBSNF-000028 and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro NNMT enzymatic assay.

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the methodology for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.

Animal Model:

-

Male C57BL/6J mice are commonly used.

Diet:

-

Mice are fed a high-fat diet (HFD), typically with 45-60% kcal from fat, for 10-14 weeks to induce obesity and insulin (B600854) resistance.

Compound Administration:

-

JBSNF-000028 is administered via oral gavage at a dose of 50 mg/kg, twice daily.[4]

-

A vehicle control group (e.g., saline or a suitable formulation vehicle) is included.

Experimental Procedure:

-

Induce obesity in mice by feeding them an HFD for the specified duration.

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer JBSNF-000028 or vehicle for a period of 4 weeks.

-

Monitor body weight and food intake regularly.

-

Measure fed blood glucose levels at specified intervals.

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

-

Fast the mice overnight.

-

Administer an oral gavage of glucose (e.g., 2 g/kg).

-

Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

-

-

At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for analysis of parameters such as plasma lipids and tissue MNA levels.

Caption: Workflow for the in vivo DIO mouse study.

Conclusion

JBSNF-000028 is a well-characterized NNMT inhibitor with demonstrated preclinical efficacy in models of metabolic disorders. The data and protocols presented in this technical guide support its use as a valuable research tool for investigating the therapeutic potential of NNMT inhibition in diseases such as obesity and type 2 diabetes. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential for clinical development.

References

- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The NNMT Inhibition Pathway of JBSNF-000028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel nicotinamide (B372718) N-methyltransferase (NNMT) inhibitor, JBSNF-000028. It is designed for researchers, scientists, and drug development professionals investigating metabolic disorders. This document details the core mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to NNMT and JBSNF-000028

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been linked to various metabolic diseases, including obesity and diabetes, making it a compelling therapeutic target.

JBSNF-000028 is a potent, orally active small molecule inhibitor of NNMT.[1][2] It belongs to a novel tricyclic series of compounds and has demonstrated significant potential in preclinical models for the treatment of metabolic disorders.[1] By inhibiting NNMT, JBSNF-000028 modulates cellular metabolism, leading to improved insulin (B600854) sensitivity, glucose regulation, and reduced body weight.[1][3]

Mechanism of Action

JBSNF-000028 exerts its therapeutic effects by directly inhibiting the enzymatic activity of NNMT. The co-crystal structure of JBSNF-000028 in complex with human NNMT reveals that the inhibitor binds to the nicotinamide-binding pocket of the enzyme.[1] Specifically, it is positioned below a hairpin structural motif and stacks between key amino acid residues Tyr-204 and Leu-164.[1] This binding prevents the natural substrate, nicotinamide, from accessing the active site, thereby blocking the methylation reaction.

The inhibition of NNMT by JBSNF-000028 has two primary downstream consequences:

-

Modulation of the NAD+ Salvage Pathway: By preventing the consumption of nicotinamide by NNMT, JBSNF-000028 increases the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a crucial coenzyme in numerous metabolic reactions.

-

Impact on the Methionine Cycle: The NNMT reaction consumes the universal methyl donor SAM and produces SAH. By inhibiting this reaction, JBSNF-000028 influences the cellular methylation potential, which can have broad effects on epigenetic regulation.

Interestingly, studies in NNMT knockout mice with diet-induced obesity have shown that treatment with JBSNF-000028 still results in improved glucose tolerance.[1] This suggests that the glucose-normalizing effects of JBSNF-000028 may extend beyond its direct inhibition of NNMT, pointing towards potential off-target effects or the involvement of other compensatory mechanisms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for JBSNF-000028, facilitating a clear comparison of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of JBSNF-000028

| Parameter | Species/Cell Line | Value | Method | Reference |

| IC50 | Human NNMT | 0.033 µM | Fluorescence-based assay | [2][4][5][6] |

| IC50 | Human NNMT | 0.13 µM | LC/MS detection of MNA | [7] |

| IC50 | Monkey NNMT | 0.19 µM | Fluorescence-based assay | [4][5] |

| IC50 | Mouse NNMT | 0.21 µM | Fluorescence-based assay | [2][4][5][6] |

| EC50 | U2OS cells | 2.5 µM | LC/MS detection of MNA | [4] |

Table 2: In Vivo Pharmacokinetic Parameters of JBSNF-000028 in Mice

| Parameter | Route of Administration | Dose | Value | Unit | Reference |

| Cmax | Oral | 10 mg/kg | 452 | ng/mL | [7] |

| Tmax | Oral | 10 mg/kg | 1.00 | h | [7] |

| AUC0–t | Oral | 10 mg/kg | 1369 | ngh/mL | [7] |

| T½ | Oral | 10 mg/kg | 2.36 | h | [7] |

| CL | Intravenous | 1 mg/kg | 36.6 | mL/min/kg | [7] |

| Vd | Intravenous | 1 mg/kg | 8.69 | L/kg | [7] |

| AUC0-t | Intravenous | 1 mg/kg | 446 | ngh/mL | [7] |

| T½ | Intravenous | 1 mg/kg | 1.77 | h | [7] |

Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Treatment | Duration | Outcome | Reference |

| Glucose and Lipid Handling | 50 mg/kg, p.o., twice daily | 27 days | Improvement | [4] |

| Glucose Tolerance | 50 mg/kg, p.o., twice daily | 4 weeks | Improvement | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of NNMT and a typical experimental workflow for evaluating NNMT inhibitors.

NNMT Signaling Pathway

Experimental Workflow

Experimental Protocols

The following are representative protocols for key experiments used to characterize JBSNF-000028. These are based on established methodologies and should be optimized for specific laboratory conditions.

In Vitro NNMT Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a coupled-enzyme assay to determine the IC50 value of JBSNF-000028 against recombinant NNMT.

Principle: NNMT activity is measured by detecting the production of SAH. In this assay, SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe to generate a fluorescent signal. Inhibition of NNMT results in a decrease in fluorescence.

Materials:

-

Recombinant human, monkey, or mouse NNMT

-

JBSNF-000028

-

S-adenosylmethionine (SAM)

-

Nicotinamide

-

SAH hydrolase

-

Thiol-detecting probe

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of JBSNF-000028 in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.

-

Enzyme and Substrate Preparation: Prepare working solutions of NNMT, SAM, and nicotinamide in assay buffer. Keep enzymes on ice.

-

Assay Plate Setup:

-

Add 2 µL of serially diluted JBSNF-000028 or DMSO (for positive and negative controls) to the wells of the 96-well plate.

-

Add 48 µL of the NNMT enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Prepare a reaction mix containing nicotinamide and SAM in the assay buffer.

-

Add 50 µL of the reaction mix to all wells to start the enzymatic reaction. The final volume should be 100 µL.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection:

-

Prepare a detection mix containing SAH hydrolase and the thiol-detecting probe.

-

Add 50 µL of the detection mix to each well.

-

Incubate for an additional 20 minutes at 37°C, protected from light.

-

-

Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NNMT Inhibition Assay

This protocol measures the ability of JBSNF-000028 to inhibit endogenous NNMT activity in a cellular context.

Principle: The inhibition of NNMT in cells is assessed by measuring the reduction in the production of MNA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

U2OS cells (or other suitable cell line with endogenous NNMT expression)

-

Cell culture medium and reagents

-

JBSNF-000028

-

LC-MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate U2OS cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of JBSNF-000028 for 24 hours. Include a vehicle control (DMSO).

-

-

Metabolite Extraction:

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells and extract the metabolites using a suitable solvent (e.g., 80% methanol).

-

-

LC-MS Analysis:

-

Analyze the cell lysates for MNA levels using a validated LC-MS method.

-

-

Data Analysis:

-

Normalize the MNA levels to the protein concentration of each sample.

-

Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 relative to the vehicle control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a study to evaluate the in vivo efficacy of JBSNF-000028 in a mouse model of diet-induced obesity.

Principle: The therapeutic effect of JBSNF-000028 on metabolic parameters is assessed in mice made obese and insulin-resistant by a high-fat diet.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

JBSNF-000028 formulation for oral gavage

-

Vehicle control

-

Glucometer and test strips

-

Equipment for oral gavage and blood collection

Procedure:

-

Induction of Obesity:

-

At 6-8 weeks of age, randomize mice into two groups: one receiving a standard chow diet and the other an HFD.

-

Maintain the mice on their respective diets for 10-12 weeks to induce obesity and insulin resistance in the HFD group.

-

-

Treatment:

-

After the induction period, treat the DIO mice with JBSNF-000028 (e.g., 50 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 27 days).

-

-

Monitoring:

-

Monitor body weight and food intake regularly throughout the study.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Towards the end of the treatment period, perform an OGTT.

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

-

-

Terminal Procedures:

-

At the end of the study, collect blood for analysis of plasma parameters (e.g., insulin, lipids).

-

Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., MNA levels, gene expression).

-

-

Data Analysis:

-

Analyze changes in body weight and food intake.

-

Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.

-

Compare the treated group to the vehicle control group using appropriate statistical methods.

-

Selectivity and Safety Profile

JBSNF-000028 has been profiled against a panel of targets related to metabolism and safety and was found to be inactive, indicating a favorable selectivity profile.[1] In a broader panel, no significant activity was observed except for a 90% inhibition of monoamine oxidase A (MAO-A) at a concentration of 10 µM.[7] Furthermore, JBSNF-000028 did not exhibit cytotoxicity in HepG2 cells at concentrations up to 100 µM.[4]

Conclusion

JBSNF-000028 is a promising novel inhibitor of NNMT with a well-defined mechanism of action and demonstrated efficacy in preclinical models of metabolic disease. Its ability to improve glucose handling and reduce body weight makes it an attractive candidate for further development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of metabolic drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]

- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JBSNF-000028 - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

JBSNF-000028: A Technical Guide for Metabolic Disease Research

An In-depth Whitepaper on the Potent and Selective NNMT Inhibitor JBSNF-000028

This technical guide provides a comprehensive overview of the novel tricyclic small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), JBSNF-000028, for researchers, scientists, and drug development professionals in the field of metabolic diseases. JBSNF-000028 has demonstrated significant potential in preclinical models for the treatment of metabolic disorders by targeting NNMT, a key regulator of cellular metabolism.

Core Concepts: The Role of NNMT in Metabolic Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (Nam), a form of vitamin B3.[1] This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor to produce 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Overexpression of NNMT is associated with various metabolic disorders, including obesity and type 2 diabetes.[1][2] By consuming Nam, a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), and producing SAH, a precursor for homocysteine, elevated NNMT activity can lead to decreased NAD+ levels and increased homocysteine levels, both of which are implicated in the pathogenesis of metabolic syndrome.[3] Inhibition of NNMT is therefore a promising therapeutic strategy to counteract these metabolic imbalances.

JBSNF-000028: A Potent and Orally Active NNMT Inhibitor

JBSNF-000028 is a novel, orally active tricyclic small molecule that potently and selectively inhibits NNMT.[4] It has been shown to reduce MNA levels in plasma, liver, and adipose tissue, leading to improved insulin (B600854) sensitization, glucose regulation, and body weight reduction in diet-induced obese mouse models.[5]

Data Presentation

The following tables summarize the key quantitative data for JBSNF-000028.

Table 1: In Vitro Activity of JBSNF-000028 [4][6][7]

| Target | Species | Assay | IC50 / EC50 (µM) |

| NNMT | Human | Enzymatic (Fluorescence) | 0.033 |

| NNMT | Human | Enzymatic (LC-MS/MS) | 0.13 |

| NNMT | Monkey | Enzymatic (Fluorescence) | 0.19 |

| NNMT | Mouse | Enzymatic (Fluorescence) | 0.21 |

| NNMT | Human (U2OS cells) | Cellular (LC-MS/MS) | 2.5 |

Table 2: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model [8]

| Parameter | Treatment Group | Result |

| Body Weight | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Significantly reduced |

| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Significantly reduced |

| MNA Levels (Visceral WAT) | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Reduced |

| MNA Levels (Liver) | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Reduced |

| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Improved |

| Lipid Handling | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Improved |

Table 3: Selectivity Profile of JBSNF-000028 [6]

| Target | Activity |

| Broad panel of metabolic & safety targets | Inactive |

| Monoamine oxidase A (MAO-A) | 90% inhibition at 10 µM |

| hERG | No significant activity at 30 µM |

| NaV1.5 | No significant activity at 30 µM |

Table 4: Cytotoxicity of JBSNF-000028 [7]

| Cell Line | Concentration (µM) | Incubation Time (h) | Result |

| HepG2 | 10, 30, 100 | 72 | No cytotoxicity observed |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of NNMT and a typical experimental workflow for evaluating NNMT inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments involving JBSNF-000028.

In Vitro NNMT Inhibition Assay (Fluorescence-based)

-

Principle: This assay measures the activity of recombinant NNMT by detecting the formation of a fluorescent derivative of MNA.

-

Materials:

-

Recombinant human, mouse, or monkey NNMT.

-

JBSNF-000028.

-

Nicotinamide (Nam).

-

S-adenosyl-L-methionine (SAM).

-

Assay buffer.

-

Fluorescent developing reagent.

-

-

Procedure:

-

Prepare a serial dilution of JBSNF-000028 in assay buffer.

-

In a microplate, add the recombinant NNMT enzyme, Nam, and SAM.

-

Add the JBSNF-000028 dilutions to the wells.

-

Incubate the plate at room temperature for a specified time.

-

Add the fluorescent developing reagent to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular NNMT Inhibition Assay (LC-MS/MS-based)

-

Principle: This assay quantifies the inhibition of endogenous NNMT in a cellular context by measuring the levels of MNA produced by the cells.

-

Cell Line: U2OS cells are commonly used.

-

Procedure:

-

Seed U2OS cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of JBSNF-000028 for 24 hours.

-

Lyse the cells and collect the cell lysates.

-

Extract the metabolites from the cell lysates.

-

Quantify the concentration of MNA in the extracts using a validated LC-MS/MS method.

-

Determine the EC50 value by plotting the MNA levels against the JBSNF-000028 concentration.

-

Diet-Induced Obesity (DIO) Mouse Model Efficacy Study

-

Animal Model: Male C57BL/6 mice are typically used.

-

Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.

-

Treatment:

-

JBSNF-000028 is formulated for oral administration (e.g., in a suitable vehicle).

-

The compound is administered orally (p.o.) twice daily (b.i.d.) at a dose of 50 mg/kg.

-

A vehicle control group and a lean control group (on a standard diet) are included.

-

-

Parameters Monitored:

-

Body weight and food intake: Measured regularly throughout the study.

-

Fed blood glucose and plasma insulin: Measured at baseline and at the end of the study.

-

Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.

-

-

Terminal Analysis:

-

At the end of the study, blood is collected for the analysis of plasma triglycerides, LDL cholesterol, and MNA.

-

Tissues such as the liver and visceral white adipose tissue (WAT) are harvested for the measurement of triglycerides, total cholesterol, and MNA.

-

Pharmacokinetic Analysis in Mice

-

Animal Model: C57BL/6 mice.

-

Administration:

-

A single oral (p.o.) or intravenous (i.v.) dose of JBSNF-000028 is administered.

-

-

Sample Collection:

-

Blood samples are collected at various time points post-administration.

-

-

Analysis:

-

The concentration of JBSNF-000028 in plasma is determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.

-

Conclusion

JBSNF-000028 is a potent and selective inhibitor of NNMT with promising therapeutic potential for the treatment of metabolic disorders. Its efficacy in preclinical models of obesity and diabetes, coupled with its oral bioavailability, makes it a valuable tool for further research and drug development. This technical guide provides a foundational understanding of JBSNF-000028, its mechanism of action, and the experimental methodologies required for its evaluation. Notably, studies in NNMT knockout mice suggest that JBSNF-000028 may have beneficial metabolic effects that extend beyond NNMT inhibition, warranting further investigation into its complete pharmacological profile.[5]

References

- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of JBSNF-000028 in Insulin Sensitization: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000028 is a novel, orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). This document provides a comprehensive technical overview of the role of JBSNF-000028 in promoting insulin (B600854) sensitization. Through the inhibition of NNMT, JBSNF-000028 modulates key metabolic pathways, leading to improved glucose homeostasis and reduced body weight in preclinical models of metabolic disease. This whitepaper details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] Elevated expression of NNMT has been observed in the liver and white adipose tissue of obese and diabetic individuals, correlating with insulin resistance.[1][2] As a key regulator in metabolic processes, NNMT has emerged as a promising therapeutic target for metabolic syndrome, which encompasses obesity, type 2 diabetes, hypertension, and hyperlipidemia.[2] JBSNF-000028 is a potent and selective tricyclic inhibitor of NNMT that has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders.[3][4][5][6]

Mechanism of Action

JBSNF-000028 exerts its therapeutic effects primarily through the competitive inhibition of NNMT. The co-crystal structure of JBSNF-000028 in complex with human NNMT reveals that the inhibitor binds to the nicotinamide pocket of the enzyme.[3][4][5][7] This binding prevents the natural substrate, nicotinamide, from accessing the active site, thereby blocking its methylation.

The inhibition of NNMT by JBSNF-000028 leads to several downstream effects that contribute to insulin sensitization:

-

Reduction of 1-Methyl-Nicotinamide (MNA): JBSNF-000028 administration leads to a significant decrease in the levels of MNA in plasma, liver, and adipose tissue.[3][5][6] Elevated MNA levels have been associated with metabolic dysfunction.

-

Modulation of NAD+ and SAM Levels: By inhibiting the consumption of nicotinamide and SAM by NNMT, JBSNF-000028 is proposed to increase the bioavailability of these critical cellular metabolites.

-

NAD+ (Nicotinamide Adenine Dinucleotide): Increased NAD+ levels can activate sirtuin 1 (SIRT1), a key regulator of energy metabolism and insulin sensitivity.[8] SIRT1 activation can lead to the deacetylation of various proteins involved in glucose and lipid metabolism, ultimately improving insulin signaling.

-

SAM (S-Adenosyl-L-Methionine): SAM is a universal methyl donor for numerous cellular reactions, including epigenetic modifications. Alterations in SAM availability can influence gene expression patterns related to metabolism.

-

Interestingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice, suggesting that its beneficial metabolic effects may extend beyond NNMT inhibition alone.[3][4][5][6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro and in-vivo studies of JBSNF-000028.

Table 1: In-Vitro Inhibitory Activity of JBSNF-000028

| Target | Assay Type | Species | IC50 | Reference |

| NNMT | Enzymatic (Fluorescence) | Human | 0.033 µM | [3][10][11][12] |

| NNMT | Enzymatic (LC-MS/MS) | Human | 0.13 µM | [3] |

| NNMT | Enzymatic (Fluorescence) | Mouse | 0.21 µM | [3][10][11][12] |

| NNMT | Enzymatic (Fluorescence) | Monkey | 0.19 µM | [3][10][11][12] |

| NNMT | Cellular (MNA levels) | Human (U2OS cells) | EC50 = 2.5 µM | [3][10][11][12] |

Table 2: In-Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Body Weight | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [13] |

| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |

| Fed Plasma Insulin | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |

| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant improvement in oral glucose tolerance test (OGTT) | [3] |

| MNA Levels (Plasma) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |

| MNA Levels (Liver) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |

| MNA Levels (Adipose Tissue) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |

Experimental Protocols

In-Vitro NNMT Inhibition Assay (Fluorescence-based)

-

Enzyme: Recombinant human, mouse, or monkey NNMT.

-

Substrates: Nicotinamide and S-adenosyl-L-methionine (SAM).

-

Inhibitor: JBSNF-000028 at varying concentrations.

-

Procedure: The enzyme, substrates, and inhibitor are incubated together. The reaction product, S-adenosyl-L-homocysteine (SAH), is detected indirectly. A coupling enzyme is used to convert SAH to a fluorescent product.

-

Detection: Fluorescence intensity is measured to determine the rate of the enzymatic reaction.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular NNMT Activity Assay (LC-MS/MS)

-

Cell Line: Human osteosarcoma (U2OS) cells, which endogenously express NNMT.

-

Treatment: Cells are treated with varying concentrations of JBSNF-000028 for 24 hours.

-

Procedure: After treatment, the cells are lysed, and the intracellular concentration of 1-methyl-nicotinamide (MNA) is quantified.

-

Detection: MNA levels are measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: EC50 values are determined by plotting the reduction in MNA levels against the logarithm of the JBSNF-000028 concentration.

Diet-Induced Obese (DIO) Mouse Model

-

Animal Model: Male C57BL/6 mice.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.

-

Treatment: JBSNF-000028 is administered orally (p.o.) twice daily (b.i.d.) at a dose of 50 mg/kg. A vehicle control group is also included.

-

Efficacy Parameters:

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Blood Glucose and Plasma Insulin: Measured in the fed state at specified time points.

-

Oral Glucose Tolerance Test (OGTT): Performed after a period of treatment. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose bolus (e.g., 2 g/kg) is then administered orally, and blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 120 minutes) post-administration.

-

Tissue Analysis: At the end of the study, tissues such as liver and adipose are collected for the analysis of MNA levels and other biomarkers.

-

Visualizations

Signaling Pathway of NNMT Inhibition by JBSNF-000028

Caption: Inhibition of NNMT by JBSNF-000028 and its downstream metabolic effects.

Experimental Workflow for In-Vivo Efficacy Testing

Caption: Workflow for assessing the in-vivo efficacy of JBSNF-000028 in a DIO mouse model.

Conclusion

JBSNF-000028 represents a promising therapeutic agent for the treatment of metabolic disorders characterized by insulin resistance. Its potent and selective inhibition of NNMT leads to favorable metabolic changes, including improved glucose handling and reduced body weight in preclinical models. The well-defined mechanism of action, supported by robust in-vitro and in-vivo data, makes JBSNF-000028 a strong candidate for further clinical development. The potential for off-target effects contributing to its efficacy warrants further investigation to fully elucidate its therapeutic profile.

References

- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

JBSNF-000028: A Novel NNMT Inhibitor for the Treatment of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JBSNF-000028 is a novel, orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT) that has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders, including obesity and diabetes. This technical guide provides a comprehensive overview of the available data on JBSNF-000028, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development of this promising therapeutic candidate.

Core Mechanism of Action: NNMT Inhibition

JBSNF-000028 functions as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), a key metabolic enzyme.[1][2][3] NNMT catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA).[1][3] Overexpression of NNMT is associated with metabolic diseases.[1][3] By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[1][2] This inhibition leads to downstream effects on glucose metabolism, insulin (B600854) sensitivity, and body weight.[1][2]

The co-crystal structure of JBSNF-000028 reveals that it binds to the nicotinamide pocket of NNMT, specifically below a hairpin structural motif, and stacks between the amino acid residues Tyr-204 and Leu-164.[1][2]

Interestingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice, suggesting that its therapeutic effects on glucose normalization may involve mechanisms beyond NNMT inhibition.[1][2]

References

- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

JBSNF-000028 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). As a key enzyme in cellular metabolism, NNMT has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for JBSNF-000028 free base, intended to support further research and development in this field.

Chemical Properties

This compound is a tricyclic small molecule. While specific experimental data for some physicochemical properties are not publicly available, the fundamental chemical identifiers and solubility have been reported.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methyl-1,2,5,6-tetrahydro-3H-pyrrolo[3,2,1-ij]quinazolin-3-imine | N/A |

| Molecular Formula | C₁₁H₁₃N₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 3026599-90-3 | [2] |

| Appearance | Solid (form not specified) | [3] |

| Solubility | Soluble in DMSO | [4][5] |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| pKa | Not publicly available | N/A |

| LogP | Not publicly available | N/A |

Biological Activity

JBSNF-000028 is a highly potent inhibitor of NNMT across multiple species. Its inhibitory action on NNMT leads to downstream effects on cellular metabolism, including insulin (B600854) sensitization and glucose regulation.

Table 2: In Vitro Inhibitory Activity of JBSNF-000028

| Target | IC₅₀ (µM) | Cell Line/Assay Condition | Source |

| Human NNMT (hNNMT) | 0.033 | Recombinant enzyme assay | [2] |

| Monkey NNMT (mkNNMT) | 0.19 | Recombinant enzyme assay | [2] |

| Mouse NNMT (mNNMT) | 0.21 | Recombinant enzyme assay | [2] |

| Endogenous Cellular NNMT | EC₅₀ = 2.5 | U2OS cells (24h treatment) | [2] |

JBSNF-000028 has demonstrated a lack of cytotoxicity in HepG2 cells at concentrations up to 100 µM over a 72-hour period.[2][6]

Mechanism of Action and Signaling Pathway

JBSNF-000028 exerts its biological effects by directly inhibiting the enzymatic activity of Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (B1211872) (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH). By blocking this reaction, JBSNF-000028 modulates the levels of these key metabolites, which has downstream consequences on various cellular processes.

References

- 1. JBSNF-000028 - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

JBSNF-000028 Free Base: A Technical Overview of a Novel NNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is a cytoplasmic enzyme that plays a significant role in cellular metabolism and has been identified as a therapeutic target for metabolic disorders.[4][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with JBSNF-000028 free base, which has a Chemical Abstracts Service (CAS) number of 3026599-90-3 .[6]

Mechanism of Action

JBSNF-000028 functions by inhibiting the enzymatic activity of NNMT.[7] NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as a methyl donor, which produces S-adenosyl-l-homocysteine (SAH) and 1-methyl-nicotinamide (MNA).[5][8] By blocking this action, JBSNF-000028 effectively reduces the levels of MNA in plasma, liver, and adipose tissue.[7][9] The co-crystal structure reveals that JBSNF-000028 binds to the nicotinamide pocket of NNMT, specifically below a hairpin structural motif, and stacks between the amino acid residues Tyr-204 and Leu-164.[7][9]

Quantitative Data Summary

The inhibitory activity of JBSNF-000028 has been quantified across different species, demonstrating its potential for therapeutic applications.

| Target | IC50 Value (μM) | Reference |

| Human NNMT (hNNMT) | 0.033 | [1][2][7] |

| Monkey NNMT (mkNNMT) | 0.19 | [1][2][7] |

| Mouse NNMT (mNNMT) | 0.21 | [1][2][7] |

| Cell-Based Assay | EC50 Value (μM) | Cell Line | Duration | Reference |

| NNMT Activity Inhibition | 2.5 | U2OS | 24 hours | [1][3] |

Experimental Protocols

In Vitro NNMT Inhibition Assay

A key in vitro experiment to determine the potency of JBSNF-000028 involves measuring the inhibition of recombinant NNMT. The enzymatic activity of human, monkey, and mouse NNMT was assessed, and the IC50 values were determined.[7] Another method to confirm the inhibitory action of JBSNF-000028 on hNNMT is through LC-MS/MS detection.[7]

Cellular NNMT Activity Assay

To evaluate the effect of JBSNF-000028 on endogenous NNMT in a cellular context, U2OS cells were treated with the compound for 24 hours. The levels of MNA were then measured using LC-MS/MS to determine the extent of NNMT inhibition.[3][7]

Cytotoxicity Assay

The cytotoxic effects of JBSNF-000028 were evaluated in HepG2 cells. The cells were treated with JBSNF-000028 at concentrations ranging from 10 to 100 μM for 72 hours, and cell viability was assessed. The results indicated no significant cytotoxicity within this concentration range.[1][3]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

To investigate the in vivo effects of JBSNF-000028, a study was conducted on a diet-induced obese (DIO) mouse model. The compound was administered orally at a dose of 50 mg/kg twice daily for 27 days.[1][3][10] The study monitored changes in body weight, glucose and lipid handling.[1][3] A similar study was also performed in NNMT knockout mice with diet-induced obesity, where the compound was administered orally at 50 mg/kg twice daily for 4 weeks to assess its effects on glucose tolerance.[1][10]

Signaling Pathway and Experimental Workflow

NNMT Signaling Pathway

The following diagram illustrates the metabolic pathway involving NNMT and the inhibitory action of JBSNF-000028. NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, leading to the formation of MNA and SAH.[5] This process can influence the levels of NAD+ and homocysteine.[5]

Experimental Workflow for In Vivo DIO Mouse Study

The diagram below outlines the workflow for the in vivo study of JBSNF-000028 in a diet-induced obesity (DIO) mouse model. This workflow is based on similar studies conducted for NNMT inhibitors.[11]

Conclusion

JBSNF-000028 is a novel and potent inhibitor of NNMT with demonstrated preclinical efficacy in in vitro and in vivo models of metabolic disorders.[7][9] Its ability to modulate cellular metabolism through the inhibition of NNMT suggests its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes.[8][9] Interestingly, studies have shown that JBSNF-000028 can improve glucose tolerance in NNMT knockout mice, indicating that its beneficial metabolic effects may extend beyond NNMT inhibition.[8][9][12] Further research and developmental studies are warranted to fully explore the therapeutic potential of JBSNF-000028.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

JBSNF-000028: A Potent and Orally Bioavailable NNMT Inhibitor for Metabolic Disorders

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for metabolic diseases due to its role in regulating energy metabolism. Elevated NNMT expression is associated with obesity and type 2 diabetes. This document provides an in-depth technical overview of the discovery and characterization of JBSNF-000028, a novel, potent, and orally active small molecule inhibitor of NNMT. The discovery originated from a high-throughput screening campaign that identified a promising tricyclic core structure. Subsequent medicinal chemistry efforts led to the identification of JBSNF-000028, which demonstrates significant inhibitory activity against human, monkey, and mouse NNMT. In preclinical models of diet-induced obesity, JBSNF-000028 treatment resulted in reduced body weight, improved glucose homeostasis, and enhanced insulin (B600854) sensitivity. This whitepaper details the quantitative data, experimental protocols, and key signaling pathways associated with JBSNF-000028, establishing its potential as a therapeutic candidate for metabolic disorders.

Quantitative Data Summary

The inhibitory potency and cellular activity of JBSNF-000028 were determined through a series of in vitro assays. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity of JBSNF-000028 against NNMT

| Target Enzyme | Assay Method | IC50 (µM) | Reference |

| Human NNMT (hNNMT) | Fluorescence-based | 0.033 | [1][2] |

| Human NNMT (hNNMT) | LC/MS-based | 0.13 | [1] |

| Monkey NNMT (mkNNMT) | Fluorescence-based | 0.19 | [1][2] |

| Mouse NNMT (mNNMT) | Fluorescence-based | 0.21 | [1][2] |

Table 2: Cellular Activity of JBSNF-000028

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| U2OS | Cellular NNMT Activity | 1-MNA Levels | 2.5 | [1][2] |

Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Body Weight | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |

| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |

| Plasma Triglycerides | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |

| Plasma LDL Cholesterol | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |

| Liver Triglycerides | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |

| Liver Total Cholesterol | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |

| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., twice daily for 4 weeks) | Improved | [2][3] |

Signaling Pathways and Mechanism of Action

NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1] This process influences cellular energy homeostasis by consuming SAM, a universal methyl donor for various epigenetic processes, and by regulating the levels of NAD+, a critical coenzyme in cellular redox reactions.[4] The inhibition of NNMT by JBSNF-000028 is expected to increase the pools of SAM and NAM, potentially leading to increased NAD+ levels and modulation of downstream signaling pathways. Co-crystal structure analysis has revealed that JBSNF-000028 binds to the nicotinamide pocket of NNMT, stacking between tyrosine 204 and leucine (B10760876) 164.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments that led to the discovery and characterization of JBSNF-000028 are provided below.

High-Throughput Screening and Lead Identification

The discovery of the tricyclic core of JBSNF-000028 was the result of a high-throughput screening campaign.[1]

In Vitro NNMT Inhibition Assay (Fluorescence-based)

This assay was used to determine the IC50 values of JBSNF-000028 against recombinant human, monkey, and mouse NNMT.[1]

-

Principle: The assay measures the production of a fluorescent derivative of 1-MNA.

-

Reagents:

-

Recombinant NNMT enzyme (human, monkey, or mouse)

-

Nicotinamide (Substrate)

-

S-adenosyl-L-methionine (SAM) (Co-factor)

-

JBSNF-000028 (Test compound)

-

Assay buffer

-

Fluorescent probe

-

-

Procedure:

-

Prepare serial dilutions of JBSNF-000028.

-

In a microplate, add the NNMT enzyme and the JBSNF-000028 dilutions.

-

Initiate the reaction by adding a mixture of nicotinamide and SAM.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and add the fluorescent probe.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro NNMT Inhibition Assay (LC/MS-based)

This orthogonal assay confirmed the inhibitory activity of JBSNF-000028 on human NNMT.[1]

-

Principle: This method directly measures the formation of the product, 1-MNA, using liquid chromatography-mass spectrometry.

-

Reagents:

-

Recombinant human NNMT enzyme

-

Nicotinamide

-

SAM

-

JBSNF-000028

-

Assay buffer

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC/MS

-

-

Procedure:

-

Perform the enzymatic reaction as described in the fluorescence-based assay.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the enzyme.

-

Transfer the supernatant to a new plate and add the internal standard.

-

Analyze the samples by LC/MS to quantify the amount of 1-MNA produced.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cellular NNMT Activity Assay

This assay was performed in U2OS cells to determine the cellular potency (EC50) of JBSNF-000028.[1][2]

-

Principle: Measures the inhibition of endogenous NNMT activity in a cellular context by quantifying the levels of 1-MNA.

-

Cell Line: U2OS cells

-

Procedure:

-

Culture U2OS cells to the desired confluency.

-

Treat the cells with varying concentrations of JBSNF-000028 for 24 hours.

-

Lyse the cells and collect the cell lysates.

-

Quantify the concentration of 1-MNA in the cell lysates using an LC/MS-based method.

-

Determine the EC50 value by plotting the 1-MNA levels against the concentration of JBSNF-000028.

-

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

The therapeutic potential of JBSNF-000028 was evaluated in a mouse model of diet-induced obesity.[2]

-

Animal Model: C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance.

-

Treatment:

-

JBSNF-000028 was administered orally (p.o.) at a dose of 50 mg/kg, twice daily.

-

A vehicle control group was included.

-

-

Duration: 27 days or 4 weeks, depending on the study endpoint.

-

Endpoints Measured:

-

Body weight

-

Food intake

-

Fed blood glucose and plasma insulin levels

-

Plasma triglycerides and LDL cholesterol

-

Liver triglycerides and total cholesterol

-

Oral Glucose Tolerance Test (OGTT) to assess glucose homeostasis.

-

Logical Relationship of JBSNF-000028's Effects

The inhibition of NNMT by JBSNF-000028 initiates a cascade of metabolic improvements, as depicted in the following diagram.

Conclusion

JBSNF-000028 is a novel, potent, and selective tricyclic inhibitor of NNMT that has demonstrated promising preclinical activity for the treatment of metabolic disorders. Its ability to be orally administered and effectively improve key metabolic parameters in a diet-induced obesity model highlights its potential for further development. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug developers interested in the therapeutic targeting of NNMT. Further investigation into the long-term efficacy and safety of JBSNF-000028 is warranted to fully elucidate its clinical potential.

References

- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

JBSNF-000028: A Potent NNMT Inhibitor for the Modulation of NAD+ Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JBSNF-000028 is a novel, orally active, and potent small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] By targeting NNMT, a key enzyme in the NAD+ salvage pathway, JBSNF-000028 modulates cellular NAD+ metabolism, offering a promising therapeutic strategy for metabolic disorders. This document provides a comprehensive overview of the preclinical data on JBSNF-000028, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound.

Introduction to NNMT and its Role in NAD+ Metabolism

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM), a primary precursor for NAD+ synthesis.[3][4] This reaction utilizes S-adenosyl-methionine (SAM) as a methyl donor to produce 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] Overexpression of NNMT has been associated with various metabolic diseases and some cancers.[2] By consuming the NAD+ precursor NAM, elevated NNMT activity can lead to a depletion of the cellular NAD+ pool.[3][5] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Therefore, inhibiting NNMT is a compelling strategy to increase NAD+ availability and ameliorate metabolic dysfunction.

Mechanism of Action of JBSNF-000028

JBSNF-000028 is a tricyclic small molecule that acts as a potent inhibitor of NNMT.[2][6] X-ray crystallography studies have revealed that JBSNF-000028 binds to the nicotinamide-binding pocket of NNMT.[2][6][7][8] Specifically, it binds below a hairpin structural motif and stacks between key amino acid residues, Tyr-204 and Leu-164.[1][2][7][8] This binding prevents the natural substrate, nicotinamide, from accessing the active site, thereby inhibiting the enzymatic methylation process. By blocking the consumption of nicotinamide by NNMT, JBSNF-000028 effectively increases the bioavailability of nicotinamide for NAD+ synthesis through the salvage pathway.

Figure 1: Mechanism of Action of JBSNF-000028 on the NAD+ Salvage Pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of JBSNF-000028.

Table 1: In Vitro Inhibitory Activity of JBSNF-000028

| Target | Species | Assay Method | IC50 (µM) | Reference |

| NNMT | Human | Fluorescence | 0.033 | [1][8] |

| NNMT | Human | LC-MS/MS | 0.13 | [8] |

| NNMT | Monkey | Fluorescence | 0.19 | [1][8] |

| NNMT | Mouse | Fluorescence | 0.21 | [1][8] |

Table 2: Cellular Activity of JBSNF-000028

| Cell Line | Assay | Endpoint | EC50 (µM) | Incubation Time | Reference |

| U2OS | NNMT Activity | MNA Levels | 2.5 | 24 hours | [1] |

Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model

| Parameter | Treatment Group | Result | Duration | Reference |

| Body Weight | 50 mg/kg, p.o., twice daily | Reduction in body weight gain | 27 days | [1] |

| Glucose Tolerance | 50 mg/kg, p.o., twice daily | Improved | 27 days | [1] |

| Lipid Handling | 50 mg/kg, p.o., twice daily | Improved | 27 days | [1] |

| MNA Levels (Plasma, Liver, Adipose Tissue) | Not specified | Reduced | Not specified | [2][7][8] |

Interestingly, JBSNF-000028 also demonstrated an improvement in glucose tolerance in NNMT knockout mice with diet-induced obesity, suggesting that its beneficial metabolic effects may extend beyond NNMT inhibition.[2][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of JBSNF-000028.

In Vitro NNMT Inhibition Assay (Fluorescence-based)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of JBSNF-000028 against recombinant NNMT.

-

Materials:

-

Recombinant human, monkey, or mouse NNMT

-

Nicotinamide (NAM)

-

S-adenosyl-methionine (SAM)

-

A fluorescent derivatizing agent for MNA

-

JBSNF-000028

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of JBSNF-000028 in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant NNMT enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding a mixture of NAM and SAM.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution.

-

Add the fluorescent derivatizing agent for MNA and incubate to allow for the development of a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Figure 2: Workflow for the In Vitro NNMT Fluorescence-based Inhibition Assay.

Cellular NNMT Activity Assay (LC-MS/MS-based)

-

Objective: To determine the half-maximal effective concentration (EC50) of JBSNF-000028 for inhibiting intracellular NNMT activity.

-

Materials:

-

U2OS cells

-

Cell culture medium and supplements

-

JBSNF-000028

-

Lysis buffer

-

LC-MS/MS system

-

-

Procedure:

-

Seed U2OS cells in culture plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of JBSNF-000028 for 24 hours.

-

After treatment, wash the cells with PBS and lyse them.

-

Collect the cell lysates and perform protein quantification.

-

Extract the metabolite MNA from the lysates.

-

Analyze the MNA levels in the extracts using a validated LC-MS/MS method.

-

Normalize the MNA levels to the total protein concentration for each sample.

-

Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 relative to the vehicle control.

-

Determine the EC50 value by fitting the concentration-response data.

-

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

-

Objective: To evaluate the effect of chronic administration of JBSNF-000028 on body weight, glucose metabolism, and lipid profiles in DIO mice.

-

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD)

-

JBSNF-000028 formulated for oral administration

-

Vehicle control

-

Equipment for measuring body weight, blood glucose, and plasma insulin (B600854) and lipids.

-

-

Procedure:

-

Induce obesity in mice by feeding them a high-fat diet for a specified period.

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle orally twice daily for the duration of the study (e.g., 27 days).

-

Monitor and record body weight and food intake regularly.

-

Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.

-

Collect blood samples to measure plasma levels of insulin and lipids (triglycerides, LDL cholesterol).

-

At the end of the study, harvest tissues (liver, adipose tissue) for the analysis of MNA and lipid content.

-

Analyze the data to compare the effects of JBSNF-000028 treatment with the vehicle control.

-

Figure 3: Experimental Workflow for the In Vivo Efficacy Study in DIO Mice.

Conclusion

JBSNF-000028 is a potent and selective inhibitor of NNMT with demonstrated in vitro and in vivo activity. By inhibiting NNMT, JBSNF-000028 effectively modulates NAD+ metabolism, leading to beneficial effects on body weight, glucose homeostasis, and lipid metabolism in a preclinical model of diet-induced obesity. The data presented in this technical guide support the continued investigation of JBSNF-000028 as a potential therapeutic agent for metabolic disorders. Further studies are warranted to fully elucidate its mechanism of action and to assess its safety and efficacy in more advanced preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]